丙硫菌唑-4-羟基-脱硫

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

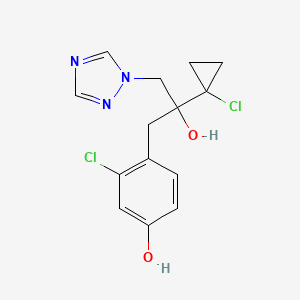

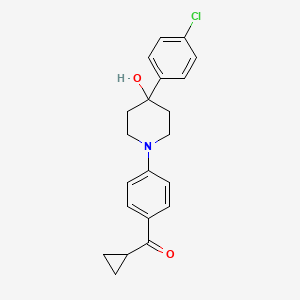

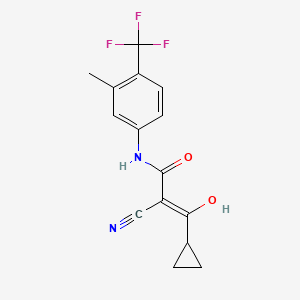

Prothioconazole-4-hydroxy-desthio is a complex organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorocyclopropyl group, a hydroxy group, and a triazole ring, making it a unique and versatile molecule in various scientific fields.

科学研究应用

Prothioconazole-4-hydroxy-desthio has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial products.

作用机制

Target of Action

Prothioconazole-4-hydroxy-desthio, also known as 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol, is a systemic triazolinthione fungicide . Its primary targets are diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts .

Mode of Action

The compound interferes with the synthesis of ergosterol in the target fungi by inhibiting CYP51 . CYP51 catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .

Biochemical Pathways

The inhibition of CYP51 disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption affects the integrity and function of the cell membrane, leading to the death of the fungus .

Pharmacokinetics

In rats, the compound is rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound were found in the gastrointestinal tract and liver . Excretion was initially extensive and relatively rapid, mainly via the feces . Extensive biliary excretion was shown in bile-duct cannulated rats .

Result of Action

The result of the compound’s action is the effective control of diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in various crops . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity and function of the fungal cell membrane, leading to the death of the fungus .

Action Environment

The action of Prothioconazole-4-hydroxy-desthio can be influenced by environmental factors. For instance, the compound is of low persistence in soil in both laboratory and field studies . The compound is also widely used to control diseases on various crops, and its application may be influenced by environmental conditions such as temperature, humidity, and rainfall .

生化分析

Biochemical Properties

Prothioconazole-4-hydroxy-desthio’s fungicidal properties can be attributed to its ability to inhibit CYP51A1 . CYP51A1 is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, Prothioconazole-4-hydroxy-desthio disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Cellular Effects

In terms of cellular effects, Prothioconazole-4-hydroxy-desthio has been shown to inhibit the activity, growth, and reproduction of Daphnia magna, a type of aquatic zooplankton . This indicates that Prothioconazole-4-hydroxy-desthio can have significant impacts on cellular processes and functions .

Molecular Mechanism

The molecular mechanism of Prothioconazole-4-hydroxy-desthio involves binding to the active site of the CYP51A1 enzyme, thereby inhibiting its function . This binding interaction disrupts the normal biosynthesis of ergosterol, leading to alterations in the structure and function of the fungal cell membrane .

Temporal Effects in Laboratory Settings

Prothioconazole-4-hydroxy-desthio has been found to have low persistence in soil in both laboratory and field studies . It degrades over time, with a half-life ranging from 0.07 to 1.27 days in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of Prothioconazole-4-hydroxy-desthio vary with dosage . For example, in Daphnia magna, the 48-hour EC50 (concentration for 50% of the maximal effect) of Prothioconazole-4-hydroxy-desthio was found to be 5.19 mg/L . This indicates that higher doses of Prothioconazole-4-hydroxy-desthio can have more pronounced effects on the activity, growth, and reproduction of these organisms .

Metabolic Pathways

Prothioconazole-4-hydroxy-desthio is involved in the metabolic pathway of ergosterol biosynthesis . It interacts with the enzyme CYP51A1, which is crucial for the conversion of lanosterol to ergosterol .

Transport and Distribution

It is known that Prothioconazole-4-hydroxy-desthio can be absorbed and distributed in various tissues in animals, as evidenced by its detection in cattle milk and tissues .

Subcellular Localization

Given its mode of action, it is likely that it localizes to the endoplasmic reticulum, where the CYP51A1 enzyme is typically found

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Prothioconazole-4-hydroxy-desthio typically involves multiple steps. One common method includes the reaction of 1-chlorocyclopropyl ketone with 1,2,4-triazole under basic conditions to form the triazole ring. This intermediate is then reacted with 3-chloro-4-hydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

Prothioconazole-4-hydroxy-desthio undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .

相似化合物的比较

Similar Compounds

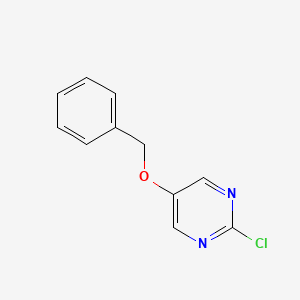

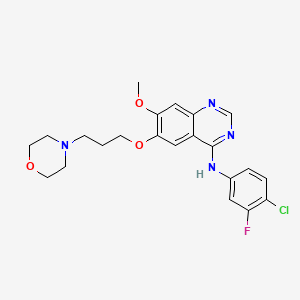

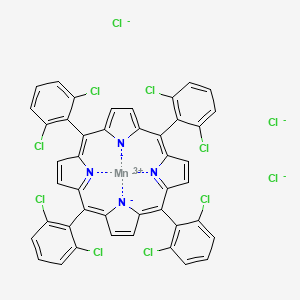

- 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

- 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, Prothioconazole-4-hydroxy-desthio stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

属性

IUPAC Name |

3-chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c15-12-5-11(20)2-1-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPNFTVYLXGBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CC2=C(C=C(C=C2)O)Cl)(CN3C=NC=N3)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020499 |

Source

|

| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856045-88-0 |

Source

|

| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)

![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)